molecular formula C14H20N2 B8761373 6-Phenyloctahydroindolizin-6-amine

6-Phenyloctahydroindolizin-6-amine

Cat. No.: B8761373
M. Wt: 216.32 g/mol
InChI Key: LXQAPKLETBYZPR-UHFFFAOYSA-N
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Description

6-Phenyloctahydroindolizin-6-amine is a bicyclic amine derivative characterized by a saturated octahydroindolizine core with a phenyl substituent at the 6-position.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

6-phenyl-2,3,5,7,8,8a-hexahydro-1H-indolizin-6-amine

InChI

InChI=1S/C14H20N2/c15-14(12-5-2-1-3-6-12)9-8-13-7-4-10-16(13)11-14/h1-3,5-6,13H,4,7-11,15H2

InChI Key

LXQAPKLETBYZPR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(CN2C1)(C3=CC=CC=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and physicochemical differences between 6-Phenyloctahydroindolizin-6-amine and selected analogs:

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties
This compound Octahydroindolizine Phenyl (C₆H₅) at C6 ~217 (estimated)* Flexible bicyclic system; basic amine; moderate lipophilicity
N-Phenethylquinazolin-4-amine Quinazoline Phenethyl (C₆H₅CH₂CH₂) ~265 (estimated) Aromatic heterocycle; planar structure; electron density modulated by substituents
6-(Trifluoromethyl)-1H-indazol-5-amine Indazole Trifluoromethyl (CF₃) at C6 201.15 Aromatic, planar; strong electron-withdrawing CF₃ group; higher polarity

*Estimated based on octahydroindolizine (C₈H₁₅N, MW 125.21) + phenyl (C₆H₅) and amine group adjustments.

Key Observations:
  • Indazole () and quinazoline () derivatives exhibit aromaticity, which may enhance π-π stacking but reduce metabolic stability compared to saturated scaffolds.
  • In contrast, the trifluoromethyl group in 6-(Trifluoromethyl)-1H-indazol-5-amine is strongly electron-withdrawing, polarizing the molecule and possibly improving solubility in aqueous environments . Quinazoline derivatives () demonstrate substituent-dependent reactivity, where electron-donating groups (e.g., -OCH₃) improve synthesis yields, suggesting similar electronic effects could influence the functionalization of 6-Phenyloctahydroindolizine analogs .

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